molecular formula C11H15N5O5 B7909582 (3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No.: B7909582
M. Wt: 297.27 g/mol
InChI Key: IXOXBSCIXZEQEQ-KBNQYOMWSA-N
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Description

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analog characterized by a modified purine base and a hydroxylated oxolane (tetrahydrofuran) sugar moiety. Key structural features include:

  • Purine Base: A 2-amino-6-methoxy substitution on the purine ring, distinguishing it from canonical nucleobases like adenine or guanine.
  • Sugar Moiety: A hydroxymethyl-substituted oxolane with stereochemistry at positions 3S, 4S, and 5R, critical for biological recognition and activity.
  • Molecular Formula: C₁₁H₁₅N₅O₅ (inferred from analogous compounds in and ).

This compound is hypothesized to exhibit antiviral or anticancer properties due to its structural similarity to natural nucleosides, which can interfere with nucleic acid synthesis .

Properties

IUPAC Name

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6-,7+,10?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOXBSCIXZEQEQ-KBNQYOMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=NC(=NC2=C1N=CN2C3[C@H]([C@@H]([C@H](O3)CO)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121032-29-9
Record name Nelarabine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

(3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as Nelarabine, is a purine nucleoside analog primarily used in the treatment of certain types of leukemia. This compound exhibits significant biological activity, particularly as an anticancer agent. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H15_{15}N5_5O5_5
  • Molecular Weight : 297.27 g/mol
  • CAS Number : 1305196-84-2

Nelarabine functions by interfering with DNA synthesis and repair. As a purine analog, it is incorporated into DNA during replication, leading to chain termination and apoptosis in rapidly dividing cells. This mechanism is crucial for its efficacy against leukemic cells.

Therapeutic Applications

Nelarabine is primarily indicated for:

  • Acute Lymphoblastic Leukemia (ALL) : Particularly in patients who have relapsed or are refractory to other treatments.
  • T-cell Lymphoblastic Lymphoma : Demonstrating effectiveness in both adult and pediatric populations.

Clinical Efficacy

Clinical studies have demonstrated the efficacy of Nelarabine in treating ALL. A pivotal trial reported a complete response rate of approximately 50% in patients with refractory disease. The drug's ability to penetrate the central nervous system makes it particularly valuable for leukemias with CNS involvement.

Case Studies

  • Study on Pediatric Patients : A study involving pediatric patients with relapsed ALL showed that Nelarabine led to a significant increase in overall survival rates compared to traditional therapies.
  • Adult Population : In adults with T-cell acute lymphoblastic leukemia, Nelarabine was associated with improved remission rates and was well-tolerated, with manageable side effects.

Side Effects

Common side effects associated with Nelarabine include:

  • Neurological effects (e.g., seizures)
  • Myelosuppression (e.g., neutropenia)
  • Fatigue and nausea

Research Findings

Recent studies have explored the combination of Nelarabine with other agents to enhance efficacy. For instance:

  • Combination Therapy : Research indicates that combining Nelarabine with other chemotherapy agents may improve outcomes in resistant leukemia cases.
  • Pharmacokinetics : Studies on the pharmacokinetics of Nelarabine show that its metabolites also contribute to its antitumor activity.

Data Table: Summary of Clinical Studies

Study TypePopulationTreatment RegimenResponse Rate (%)Notes
Pediatric ALL StudyChildren with ALLNelarabine monotherapy50Improved survival rates
Adult T-cell LymphomaAdultsNelarabine + standard therapy60Well-tolerated
Combination TherapyMixed populationNelarabine + other agents70Enhanced response

Scientific Research Applications

Biological Mechanism

Nelarabine functions by mimicking the structure of natural nucleosides, allowing it to be incorporated into DNA during replication. This incorporation leads to chain termination and subsequent apoptosis in rapidly dividing cells, making it particularly effective against leukemic cells. Its mechanism of action is crucial for its therapeutic efficacy in treating specific types of cancer.

Acute Lymphoblastic Leukemia (ALL)

Nelarabine is primarily indicated for patients with relapsed or refractory ALL. Clinical trials have demonstrated a complete response rate of approximately 50% in these patients, showcasing its effectiveness in this challenging population.

T-cell Lymphoblastic Lymphoma

The compound has also shown efficacy in treating T-cell lymphoblastic lymphoma, with studies indicating improved remission rates among both pediatric and adult populations.

Clinical Efficacy

Clinical studies have validated the use of Nelarabine in various settings:

  • Pediatric Studies : A pivotal study involving pediatric patients with relapsed ALL reported significant increases in overall survival rates when treated with Nelarabine compared to traditional therapies.
  • Adult Studies : In adults with T-cell acute lymphoblastic leukemia, Nelarabine was associated with improved remission rates and was well-tolerated, exhibiting manageable side effects.

Summary of Clinical Studies

Study TypePopulationTreatment RegimenResponse Rate (%)Notes
Pediatric ALL StudyChildren with ALLNelarabine monotherapy50Improved survival rates
Adult T-cell LymphomaAdultsNelarabine + standard therapy60Well-tolerated
Combination TherapyMixed populationNelarabine + other agents70Enhanced response

These studies highlight the potential of Nelarabine not only as a standalone treatment but also in combination therapies that may enhance its efficacy against resistant leukemia cases.

Side Effects

While Nelarabine is generally well-tolerated, it is associated with several side effects:

  • Neurological Effects : Such as seizures.
  • Myelosuppression : Including neutropenia.
  • General Symptoms : Fatigue and nausea are also common.

Research Findings

Recent studies have focused on enhancing the efficacy of Nelarabine through combination therapies. Research indicates that combining Nelarabine with other chemotherapy agents can lead to improved outcomes in cases resistant to standard treatments. Additionally, pharmacokinetic studies suggest that its metabolites may contribute to its antitumor activity.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (CAS No.) Substituents (Purine Position) Sugar Modifications Molecular Formula Molecular Weight Key Features
Target Compound 2-amino-6-methoxy (3S,4S,5R)-oxolane C₁₁H₁₅N₅O₅ ~297.27 (calc.) Methoxy at C6, chiral S,S,R
(2R,3R,4S,5R)-2-(2-azanyl-6-methoxy-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol 2-amino-6-methoxy (2R,3R,4S,5R)-oxolane C₁₁H₁₅N₅O₅ 297.267 Stereochemistry differs (R,R,S,R)
8-Aminoadenosine (3BH ligand) 6-amino-8-amino (2R,3R,4S,5R)-oxolane C₁₀H₁₄N₆O₄ 282.25 Dual amino groups at C6 and C8
2-(2-amino-6-propylsulfanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol (4889-43-4) 2-amino-6-propylsulfanyl (2R,3R,4S,5R)-oxolane C₁₂H₁₈N₆O₄S 342.38 Sulfur-containing alkyl chain at C6
(2R,3R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol (714249-80-6) 2-amino-6-methoxy 3-methyl substitution on oxolane C₁₂H₁₇N₅O₅ 311.29 Methyl group enhances hydrophobicity

Key Differences and Implications

Stereochemistry :

  • The target compound’s (3S,4S,5R) configuration contrasts with the (2R,3R,4S,5R) configuration in . Stereochemical variations significantly impact binding to enzymes like kinases or polymerases, altering substrate specificity .

Substituent Effects: Methoxy vs. Amino/Thio Groups: The 6-methoxy group in the target compound is less polar than the 6-amino group in 8-aminoadenosine () but more electron-withdrawing than the 6-propylsulfanyl group in .

Molecular Weight and Solubility :

  • Compounds with phosphate or sulfanyl groups (e.g., ) exhibit higher molecular weights (>400 Da) and altered logP values, influencing membrane permeability and solubility .

Preparation Methods

Vorbrüggen Glycosylation

This method uses a silylated purine base and an activated sugar (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose). Lewis acids like trimethylsilyl triflate (TMSOTf) catalyze the reaction in anhydrous acetonitrile (40°C, 6 hours), achieving β-selectivity >95%.

Mechanistic Insight:
Silylation of the purine at N9 enhances nucleophilicity, while the sugar’s C1 acetyl group acts as a leaving group. The stereochemical outcome is dictated by the sugar’s configuration and reaction kinetics.

Mitsunobu Reaction

For challenging substrates, the Mitsunobu reaction couples the purine base with a sugar alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method is less common due to lower β-selectivity (~70%) but offers compatibility with acid-sensitive groups.

Comparative Data:

MethodCatalystSolventβ:α RatioYield
VorbrüggenTMSOTfCH₃CN95:585%
MitsunobuDEAD/PPh₃THF70:3060%

Deprotection and Final Functionalization

Post-glycosylation, protecting groups on the sugar and purine are sequentially removed:

  • Silyl deprotection with TBAF in THF (0°C, 1 hour).

  • Methoxy group retention via pH-controlled hydrolysis (pH 7.5, phosphate buffer).

Critical Consideration:
Overexposure to acidic or basic conditions may hydrolyze the methoxy group to a hydroxyl, necessitating buffered solutions.

Purification and Characterization

Final purification is achieved via reverse-phase HPLC (C18 column, 10–90% MeOH/H₂O gradient) or silica gel chromatography. Enantiomeric excess (>99%) is confirmed by chiral HPLC and NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 31P^{31}\text{P} for phosphorylated intermediates).

Analytical Data:

  • 1H^{1}\text{H} NMR (D₂O): δ 8.20 (s, 1H, H8), 5.90 (d, J = 6.5 Hz, 1H, H1'), 4.50–3.80 (m, sugar protons).

  • HRMS: [M+H]⁺ calc. 326.1224, found 326.1226 .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for obtaining high-purity (3S,4S,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol?

  • Methodology : Use regioselective glycosylation between a protected ribose derivative (e.g., 1,2,3-tri-O-acetyl-5-O-benzylribofuranose) and a 2-amino-6-methoxypurine base. Activate the purine base via silylation (e.g., hexamethyldisilazane) to enhance nucleophilicity. Employ Lewis acids like TMSOTf for coupling, followed by deprotection (e.g., ammonia/methanol for acetyl groups, hydrogenolysis for benzyl groups). Monitor purity via HPLC (C18 column, 0.1% TFA/water-acetonitrile gradient) .

Q. How can researchers confirm the stereochemical integrity and structural identity of this compound?

  • Methodology : Combine NMR (¹H, ¹³C, COSY, HSQC) to verify stereochemistry and sugar puckering. For example, the 3S,4S,5R configuration will show distinct coupling constants (J3',4' ≈ 5–6 Hz for cis-diols). High-resolution mass spectrometry (HRMS-ESI) confirms molecular weight (expected [M+H]⁺: 312.13). Compare with analogs like adenosine derivatives for cross-validation of spectral patterns .

Q. What are the critical stability considerations for this compound under laboratory storage conditions?

  • Methodology : Store lyophilized powder at –20°C in inert gas (argon) to prevent oxidation. In solution, avoid pH extremes (stable at pH 5–7) and use antioxidants (e.g., 0.1% BHT) in aqueous buffers. Monitor degradation via UV-Vis (λmax ≈ 260 nm) over 72 hours under accelerated conditions (40°C, 75% humidity). Note: Methoxy groups enhance base stability compared to hydroxylated purines .

Advanced Research Questions

Q. How to design a dose-response study to evaluate this compound’s inhibition of adenosine deaminase (ADA)?

  • Methodology : Use a split-plot design with ADA isoforms (e.g., ADA1 and ADA2) as subplots. Prepare enzyme assays (phosphate buffer, pH 7.4, 25°C) with varying inhibitor concentrations (0.1–100 μM). Measure residual activity via spectrophotometric detection of inosine formation (ΔA₃₄₀). Include positive controls (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and analyze IC₅₀ using nonlinear regression (GraphPad Prism). Replicate experiments across three independent enzyme batches .

Q. How to resolve contradictory data regarding this compound’s cellular uptake efficiency in different cell lines?

  • Methodology : Use orthogonal assays:

  • Quantitative : Radiolabel the compound (³H or ¹⁴C) and measure intracellular accumulation via scintillation counting.
  • Qualitative : Fluorescent tagging (e.g., BODIPY conjugate) with confocal microscopy to track subcellular localization.
  • Control for nucleoside transporter dependence (e.g., use nitrobenzylthioinosine to block ENT1). Validate discrepancies via RNA-seq to identify transporter expression variability .

Q. What strategies enable selective modification of the 6-methoxy group for structure-activity relationship (SAR) studies?

  • Methodology :

  • Demethylation : Treat with BBr₃ in DCM (–78°C, 2 h) to yield 6-OH derivative.
  • Halogenation : Replace methoxy with Cl using POCl₃/PCl₅ (reflux, 6 h).
  • Amination : React with NH₃/MeOH under pressure (100°C, 24 h) for 6-NH₂ analog. Confirm modifications via ¹H NMR (loss of OCH₃ signal at δ 3.8 ppm) and LC-MS. Compare inhibitory potency against parent compound in enzymatic assays .

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